molecular formula C23H37N3O B5982520 [1-[1-(1-benzylpiperidin-4-yl)piperidin-3-yl]piperidin-4-yl]methanol

[1-[1-(1-benzylpiperidin-4-yl)piperidin-3-yl]piperidin-4-yl]methanol

Cat. No.: B5982520
M. Wt: 371.6 g/mol
InChI Key: JHODOHAATQFPRE-UHFFFAOYSA-N
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Description

[1-[1-(1-benzylpiperidin-4-yl)piperidin-3-yl]piperidin-4-yl]methanol: is a complex organic compound that belongs to the class of piperidine derivatives. This compound is characterized by its unique structure, which includes multiple piperidine rings and a benzyl group. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-[1-(1-benzylpiperidin-4-yl)piperidin-3-yl]piperidin-4-yl]methanol typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzylpiperidine Intermediate: The initial step involves the reaction of benzyl chloride with piperidine to form 1-benzylpiperidine.

    Formation of the Piperidinyl Intermediate: The next step involves the reaction of 1-benzylpiperidine with another piperidine derivative under specific conditions to form the intermediate compound.

    Final Coupling and Reduction: The final step involves the coupling of the intermediate with a piperidinylmethanol derivative, followed by reduction to yield the target compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, where the hydroxyl group is oxidized to form a ketone or aldehyde derivative.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.

    Substitution: The compound can undergo substitution reactions, where one of the piperidine rings or the benzyl group is replaced with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogenating agents like thionyl chloride (SOCl2) and nucleophiles like amines or alcohols.

Major Products:

    Oxidation Products: Ketone or aldehyde derivatives.

    Reduction Products: Alcohol or amine derivatives.

    Substitution Products: Various substituted piperidine or benzyl derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of certain chemical transformations.

    Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology:

    Receptor Studies: The compound can be used to study the binding and activity of piperidine-based receptors in biological systems.

    Enzyme Inhibition: It may act as an inhibitor for certain enzymes, providing insights into enzyme function and regulation.

Medicine:

    Drug Development: The compound’s structure makes it a potential candidate for drug development, particularly in the treatment of neurological disorders.

    Pharmacology: It can be used in pharmacological studies to understand its effects on various biological pathways.

Industry:

    Material Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

    Agriculture: It may have applications in the development of agrochemicals for pest control.

Mechanism of Action

The mechanism of action of [1-[1-(1-benzylpiperidin-4-yl)piperidin-3-yl]piperidin-4-yl]methanol involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, neurotransmission, and metabolic regulation.

Comparison with Similar Compounds

    1-Benzylpiperidine: Shares the benzylpiperidine core structure but lacks the additional piperidine rings.

    Piperidinylmethanol: Contains the piperidinylmethanol moiety but lacks the benzyl group and additional piperidine rings.

    N-Benzylpiperidine Derivatives: Various derivatives with different substituents on the piperidine rings.

Uniqueness:

    Structural Complexity: The presence of multiple piperidine rings and a benzyl group makes [1-[1-(1-benzylpiperidin-4-yl)piperidin-3-yl]piperidin-4-yl]methanol unique compared to simpler piperidine derivatives.

    Potential Biological Activity: The compound’s structure suggests potential for diverse biological activities, making it a valuable target for research in various fields.

Properties

IUPAC Name

[1-[1-(1-benzylpiperidin-4-yl)piperidin-3-yl]piperidin-4-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H37N3O/c27-19-21-8-15-25(16-9-21)23-7-4-12-26(18-23)22-10-13-24(14-11-22)17-20-5-2-1-3-6-20/h1-3,5-6,21-23,27H,4,7-19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHODOHAATQFPRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2CCN(CC2)CC3=CC=CC=C3)N4CCC(CC4)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H37N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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